molecular formula C19H19N5OS B11572313 3-methyl-N-(3-methylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3-methyl-N-(3-methylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11572313
M. Wt: 365.5 g/mol
InChI Key: ZAPIXVZHGXCMAB-UHFFFAOYSA-N
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Description

3-METHYL-N-(3-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the triazolothiadiazine family. This compound is characterized by its unique structure, which combines a triazole ring and a thiadiazine ring.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it acts as an inhibitor of shikimate dehydrogenase, an essential protein for the biosynthesis of chorismate, which is a precursor for many aromatic compounds in microorganisms . This inhibition disrupts the metabolic pathways, leading to the antimicrobial and anticancer effects observed.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the positioning of the triazole and thiadiazine rings. The unique structural arrangement of 3-METHYL-N-(3-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

IUPAC Name

3-methyl-N-(3-methylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H19N5OS/c1-12-7-6-10-15(11-12)20-18(25)17-16(14-8-4-3-5-9-14)23-24-13(2)21-22-19(24)26-17/h3-11,16-17,23H,1-2H3,(H,20,25)

InChI Key

ZAPIXVZHGXCMAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=CC=C4

Origin of Product

United States

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